molecular formula C8H8BrN3 B1517445 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 24786-55-8

5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No. B1517445
CAS RN: 24786-55-8
M. Wt: 226.07 g/mol
InChI Key: AAXWQLLNLMEEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the CAS Number: 24786-55-8 . It has a molecular weight of 226.08 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-1-methyl-1H-benzimidazol-2-amine . The InChI code is 1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 226.08 . The InChI code is 1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) .

Scientific Research Applications

Applications in pH Sensing and Intracellular Imaging

The compound 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine and its derivatives are utilized in developing highly water-soluble fluorescent and colorimetric pH probes. For instance, a derivative known as BTABr was synthesized and demonstrated high solubility in water, making it suitable for real-time pH sensing and intracellular pH imaging. Its unique structural properties, including a charged trimethyl amino group and a benzothiazole moiety, contribute to its excellent performance in monitoring pH variations in both acidic and alkaline solutions. The probe changes its color and fluorescence at neutral pH, offering a visual, naked-eye colorimetric response. This makes it highly valuable for bioimaging applications, including monitoring intracellular activities and processes (Diana et al., 2020).

Role in Synthesis of Antimicrobial and Cytotoxic Agents

In the realm of antimicrobial and cytotoxic compounds, derivatives of 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine have been synthesized and evaluated for their biological activities. A series of derivatives were synthesized and exhibited significant antibacterial activity and cytotoxic properties in vitro. This research underscores the potential of these compounds in developing new antimicrobial agents and exploring their mechanism of action against various bacterial strains (Noolvi et al., 2014).

properties

IUPAC Name

5-bromo-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWQLLNLMEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

CAS RN

24786-55-8
Record name 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.